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molecular formula C7H12O4 B1677414 Monomethyl adipate CAS No. 627-91-8

Monomethyl adipate

Cat. No. B1677414
M. Wt: 160.17 g/mol
InChI Key: UOBSVARXACCLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455730B1

Procedure details

Into a 10-mL volumetric flask was added 0.1616 g(1.01 mmol, 0.101 M) of 5-cyanopentanoic acid methyl ester, 9.65 mL of potassium phosphate buffer (50 mM, pH 7.0), and 0.20 mL of a 50 wt % cell suspension (0.10 g wet cell weight, 0.024 g dry cell weight) of Acidovorax facilis 72W (ATCC 55746) cells in 0.35 M potassium phosphate buffer (pH 7.0, previously heat-treated at 50° C. for 1 h), and the resulting 10 mL suspension stirred at 25° C. Samples (0.100 mL) were withdrawn and mixed with 0.300 mL of distilled water, centrifuged, then 0.180 mL of the 1:4 diluted supernatant was mixed with 0.020 mL of 0.750 M N-methylpropionamide (HPLC external standard solution). The resulting solution was analyzed by HPLC. After 4.0 h, the conversion of 5-cyanopentanoic acid methyl ester was complete, and the yield (determined by HPLC) of Hexanedioic acid monomethyl ester and hexanedioic acid were 99%, and 1%, respectively, with no production of 5-cyanopentanoic acid.
Quantity
0.1616 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
potassium phosphate
Quantity
9.65 mL
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:10])[CH2:4]CCCC#N.[CH3:11][O:12][C:13](=[O:19])[CH2:14][CH2:15][C:16]([OH:18])=[O:17]>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[CH3:11][O:12][C:13](=[O:19])[CH2:14][CH2:15][CH2:16][CH2:4][C:3]([OH:10])=[O:2].[C:3]([OH:10])(=[O:2])[CH2:4][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.1616 g
Type
reactant
Smiles
COC(CCCCC#N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC(=O)O)=O
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
potassium phosphate
Quantity
9.65 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Two
Name
suspension
Quantity
10 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Into a 10-mL volumetric flask was added
CUSTOM
Type
CUSTOM
Details
Samples (0.100 mL) were withdrawn
ADDITION
Type
ADDITION
Details
mixed with 0.300 mL of distilled water
ADDITION
Type
ADDITION
Details
0.180 mL of the 1:4 diluted supernatant was mixed with 0.020 mL of 0.750 M N-methylpropionamide (HPLC external standard solution)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(CCCCC(=O)O)=O
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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